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Compound of Interest

Compound Name: 5-Carboxy-2-pentenoyl-CoA

Cat. No.: B1239229

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the structural confirmation of 5-
Carboxy-2-pentenoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. It

includes procedures for sample preparation, data acquisition, and interpretation of NMR

spectra.

Introduction
5-Carboxy-2-pentenoyl-CoA is an intermediate in various metabolic pathways.[1] Accurate

structural confirmation is crucial for its identification and for studying its role in biological

systems. NMR spectroscopy is a powerful non-destructive analytical technique that provides

detailed information about the molecular structure of a compound in solution.[2][3] This

application note outlines the use of one-dimensional (1D) ¹H and ¹³C NMR, along with two-

dimensional (2D) correlation spectroscopy, for the unambiguous structural elucidation of 5-
Carboxy-2-pentenoyl-CoA.

Predicted NMR Data for 5-Carboxy-2-pentenoyl-CoA
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Due to the limited availability of experimental NMR data for 5-Carboxy-2-pentenoyl-CoA, the

following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions

are based on established chemical shift ranges for analogous functional groups found in acyl-

CoA compounds and related molecules.[4][5][6][7][8][9]

Table 1: Predicted ¹H NMR Data for 5-Carboxy-2-pentenoyl-CoA in D₂O

Protons (Position)
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 6.2 - 6.4 dt
J_H2-H3 ≈ 15 (trans),

J_H2-H4 ≈ 1.5

H-3 6.9 - 7.1 dt
J_H3-H2 ≈ 15 (trans),

J_H3-H4 ≈ 7

H-4 2.4 - 2.6 m

H-5 2.3 - 2.5 t J_H5-H4 ≈ 7

Adenosine H-8' 8.4 - 8.6 s

Adenosine H-2' 8.1 - 8.3 s

Ribose H-1'' 6.0 - 6.2 d J_H1''-H2'' ≈ 5

Pantothenate CH₂-α 3.4 - 3.6 t

Pantothenate CH₂-β 2.4 - 2.6 t

Cysteamine CH₂-α 3.1 - 3.3 t

Cysteamine CH₂-β 2.7 - 2.9 t

Pantothenate CH₃

(x2)
0.8 - 1.0 s

Table 2: Predicted ¹³C NMR Data for 5-Carboxy-2-pentenoyl-CoA in D₂O
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Carbon (Position) Predicted Chemical Shift (δ, ppm)

C-1 (Thioester Carbonyl) 190 - 195

C-2 135 - 140

C-3 145 - 150

C-4 30 - 35

C-5 35 - 40

C-6 (Carboxyl) 175 - 180

Adenosine C-5' 148 - 150

Adenosine C-6' 152 - 154

Adenosine C-2' 150 - 152

Adenosine C-4' 118 - 120

Adenosine C-8' 140 - 142

Ribose C-1'' 87 - 89

Pantothenate Carbonyl 170 - 175

Cysteamine CH₂-α 38 - 42

Cysteamine CH₂-β 28 - 32

Experimental Protocols
This section details the necessary steps for preparing the sample and acquiring NMR data for

the structural confirmation of 5-Carboxy-2-pentenoyl-CoA.

Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.

Synthesis and Purification: 5-Carboxy-2-pentenoyl-CoA can be synthesized enzymatically

or chemically.[10] Purification is typically achieved using high-performance liquid

chromatography (HPLC).
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Sample Dissolution:

Dissolve 1-5 mg of purified 5-Carboxy-2-pentenoyl-CoA in 0.5-0.6 mL of deuterium oxide

(D₂O) or a suitable deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.0). The use of a

deuterated solvent is essential to avoid a large solvent signal in the ¹H NMR spectrum.

For samples where exchangeable protons (e.g., -OH, -NH) are of interest, a solvent

system with a high percentage of H₂O (e.g., 90% H₂O/10% D₂O) can be used with

appropriate solvent suppression techniques.

Internal Standard: Add a known amount of an internal standard for chemical shift referencing

and quantification. A common standard for aqueous samples is 3-(trimethylsilyl)propionic-

2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS),

setting its methyl signal to 0.00 ppm.[11]

Transfer to NMR Tube: Transfer the final solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition
High-resolution NMR spectrometers (≥500 MHz) are recommended to achieve optimal signal

dispersion.[12]

¹H NMR Spectroscopy:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio.

Apply solvent suppression techniques if necessary.

¹³C NMR Spectroscopy:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a

longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons. A large
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number of scans is typically required due to the low natural abundance of ¹³C.

2D NMR Spectroscopy (for unambiguous assignments):

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same

spin system (e.g., through the pentenoyl chain).

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons

and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assigning quaternary

carbons and connecting different spin systems.

Visualization of Structures and Workflows
Chemical Structure and Numbering Scheme

5-Carboxy-2-pentenoyl moiety

C1(O)S-CoA C2(H) C3(H)
=

C4(H₂) C5(H₂) C6(O)OH
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Click to download full resolution via product page

Caption: Structure of the 5-Carboxy-2-pentenoyl moiety with numbering for NMR assignments.
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Caption: Workflow for NMR-based structural confirmation of 5-Carboxy-2-pentenoyl-CoA.

Data Interpretation and Structure Confirmation
¹H NMR Spectrum:

The downfield region (6.0-7.5 ppm) will show signals for the vinyl protons (H-2 and H-3).

The large coupling constant (J ≈ 15 Hz) between them will confirm the trans configuration

of the double bond.
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The aliphatic region (2.0-3.0 ppm) will contain signals for the methylene protons (H-4 and

H-5).

Signals corresponding to the coenzyme A moiety (adenosine, ribose, pantothenate, and

cysteamine protons) will be observed in their characteristic regions.

¹³C NMR Spectrum:

The carbonyl carbons of the thioester (C-1) and the carboxyl group (C-6) will appear at the

downfield end of the spectrum.

The olefinic carbons (C-2 and C-3) will resonate around 130-150 ppm.

The aliphatic carbons (C-4 and C-5) will be in the upfield region.

The numerous signals from the coenzyme A moiety will be present and can be assigned

by comparison with known data for CoA.

2D NMR Spectra:

COSY: Will show correlations between H-2/H-3, H-3/H-4, and H-4/H-5, confirming the

connectivity of the pentenoyl chain.

HSQC: Will link each proton signal to its directly attached carbon, allowing for the

assignment of the corresponding carbon resonances.

HMBC: Will be crucial for confirming the overall structure. For instance, correlations from

H-2 and H-3 to the thioester carbonyl carbon (C-1) will establish the position of the

thioester. Correlations from H-4 and H-5 to the carboxyl carbon (C-6) will confirm the other

end of the chain.

By combining the information from all these NMR experiments, an unambiguous structural

confirmation of 5-Carboxy-2-pentenoyl-CoA can be achieved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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